molecular formula C11H16ClNO3S B3080905 N-(2-Thienylcarbonyl)leucine hydrochloride CAS No. 1093404-71-7

N-(2-Thienylcarbonyl)leucine hydrochloride

Cat. No.: B3080905
CAS No.: 1093404-71-7
M. Wt: 277.77 g/mol
InChI Key: YPAZYCIOCOJYPY-UHFFFAOYSA-N
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Description

N-(2-Thienylcarbonyl)leucine hydrochloride: is a chemical compound with the molecular formula C11H15NO3S·HCl. It has garnered attention in scientific research due to its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-Thienylcarbonyl)leucine hydrochloride typically involves the reaction of 2-thiophenecarbonyl chloride with leucine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include maintaining a controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods: : Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions: : N-(2-Thienylcarbonyl)leucine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products Formed: : The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted thiophene compounds .

Properties

IUPAC Name

4-methyl-2-(thiophene-2-carbonylamino)pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S.ClH/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9;/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAZYCIOCOJYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC=CS1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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